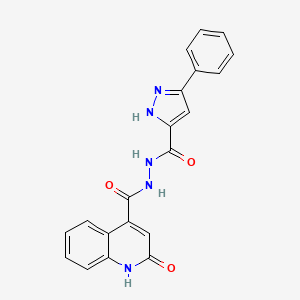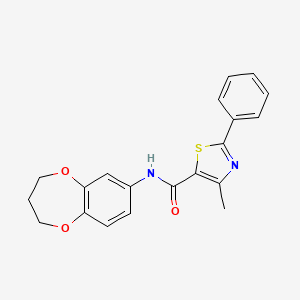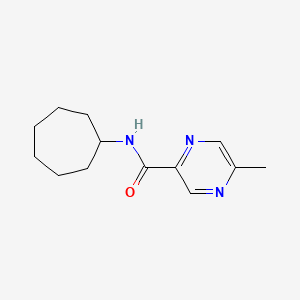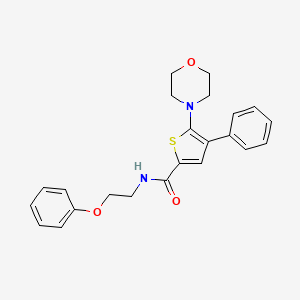
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide, also known as PPQ-102, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of quinoline-based compounds and has been shown to have various biological activities.
Mecanismo De Acción
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of purity, which makes it suitable for use in biochemical and pharmacological assays. However, one limitation of 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide is that it has not yet been extensively studied in humans, which limits its potential for use in clinical applications.
Direcciones Futuras
There are several future directions for research on 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide in humans.
Métodos De Síntesis
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide can be synthesized using a multi-step process that involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 2-chloro-1,4-dihydroquinoline-3-carboxylic acid. The resulting intermediate is then treated with hydrazine hydrate to form 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide.
Aplicaciones Científicas De Investigación
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-18-10-14(13-8-4-5-9-15(13)21-18)19(27)24-25-20(28)17-11-16(22-23-17)12-6-2-1-3-7-12/h1-11H,(H,21,26)(H,22,23)(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLXTHVIVXJVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)


![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)

![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)